An In-depth Technical Guide to the Physicochemical Properties of (S)-1-Methyl-2-trifluoromethoxy-ethylamine Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of (S)-1-Methyl-2-trifluoromethoxy-ethylamine Hydrochloride
Introduction
(S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride is a chiral amine salt of significant interest in the fields of medicinal chemistry and drug development. The incorporation of the trifluoromethoxy (-OCF3) group can profoundly influence a molecule's physicochemical and pharmacological properties. This group is known to enhance metabolic stability, lipophilicity, and bioavailability of drug candidates[1]. As a hydrochloride salt, the compound's solubility and handling characteristics are modified, making it suitable for various research and development applications.
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound's characteristics for its effective use in experimental and developmental settings.
Chemical Identity and Structure
The first step in understanding the physicochemical properties of a compound is to establish its precise chemical identity and structure.
Molecular Structure:
The structure of (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride comprises a chiral ethylamine backbone with a methyl group at the first carbon, conferring the (S)-stereochemistry. A trifluoromethoxy group is attached to the second carbon. The amine is protonated and forms an ionic bond with a chloride ion.
Figure 2: Workflow for melting point determination.
Determination of Aqueous Solubility
The shake-flask method is a common technique for determining the solubility of a compound in water.
Methodology:
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An excess amount of the solid compound is added to a known volume of water in a flask.
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The flask is sealed and agitated (e.g., on a shaker) at a constant temperature until equilibrium is reached (typically 24-48 hours).
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The solution is filtered to remove undissolved solid.
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The concentration of the compound in the filtrate is determined by a suitable analytical method, such as HPLC with UV detection or quantitative NMR.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a reliable method for determining the pKa of an ionizable compound.
Methodology:
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A known concentration of (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride is dissolved in water.
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The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
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A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments.
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The pH of the solution is recorded after each addition of the titrant.
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A titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at which half of the amine has been neutralized.
Figure 3: Workflow for pKa determination.
Spectroscopic Properties
Spectroscopic data is essential for the structural confirmation and purity assessment of a chemical compound. While specific spectra for (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride are not publicly available, the expected features can be predicted based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals for the methyl protons, the methine proton at the chiral center, the methylene protons adjacent to the trifluoromethoxy group, and the exchangeable protons of the ammonium group. The coupling between these protons would provide valuable structural information.
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¹³C NMR: The carbon NMR spectrum would show distinct signals for the four carbon atoms in the molecule. The carbon attached to the fluorine atoms would exhibit a characteristic quartet in a proton-decoupled spectrum due to C-F coupling.
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¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift would be indicative of the -OCF₃ moiety. Through-space ¹H-¹⁹F spin-spin couplings might be observed, which can provide conformational information.[2]
Infrared (IR) Spectroscopy
The IR spectrum would display characteristic absorption bands for the various functional groups present in the molecule. Key expected vibrations include N-H stretching from the ammonium group, C-H stretching from the alkyl groups, and strong C-F and C-O stretching from the trifluoromethoxy group. An IR spectrum for the related 2,2,2-trifluoroethylamine hydrochloride is available and can serve as a reference.[3]
Conclusion
(S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride is a valuable chiral building block with physicochemical properties that are heavily influenced by the presence of the trifluoromethoxy group and its formation as a hydrochloride salt. This guide has synthesized the available data and provided reasoned predictions for its key physicochemical characteristics. The provided experimental protocols offer a framework for the empirical determination of these properties, ensuring scientific rigor in research and development activities involving this compound. Further experimental investigation is warranted to definitively establish the physicochemical profile of this promising molecule.
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